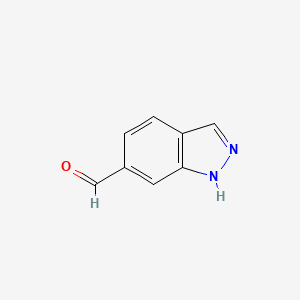

1H-indazole-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWYTTXTJFDYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669050-69-5 | |

| Record name | 1H-indazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1H-indazole-6-carbaldehyde?

An In-Depth Technical Guide to 1H-Indazole-6-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 669050-69-5), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The indazole scaffold is a recognized pharmacophore, and the strategic placement of a carbaldehyde group at the 6-position offers a versatile handle for extensive chemical modification.[1][2] This document details the compound's core physicochemical and spectroscopic properties, explores its synthesis and characteristic reactivity, and discusses its significant applications, particularly in the realm of drug discovery and development. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of this compound

Indazoles, bicyclic heteroaromatic systems composed of a benzene ring fused to a pyrazole ring, are of immense interest in medicinal chemistry.[2][3][4] They are often considered bioisosteres of indoles and are capable of forming critical hydrogen bond interactions within the binding pockets of proteins, making them a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[5][6][7]

This compound emerges as a particularly valuable intermediate.[8] The aldehyde functional group is a versatile precursor for a multitude of chemical transformations, enabling the synthesis of diverse derivatives.[1][8] Its unique structure is instrumental in the development of novel drug candidates, especially in the fields of oncology and neurology, as well as in the creation of innovative agrochemicals.[8][9] This guide serves to consolidate the technical information available on this compound, offering a reliable resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The properties of this compound have been established through various analytical techniques.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Source(s) |

| CAS Number | 669050-69-5 | [8][10][11] |

| Molecular Formula | C₈H₆N₂O | [8][11][12] |

| Molecular Weight | 146.15 g/mol | [8][11][12] |

| Appearance | Pale yellow to off-white solid/powder | [8] |

| Melting Point | 181-185 °C | |

| Purity | ≥ 95% (HPLC) | [8][10] |

| InChI Key | JTWYTTXTJFDYAG-UHFFFAOYSA-N | [12][13] |

| SMILES | O=Cc1ccc2cn[nH]c2c1 | |

| Storage Conditions | Store at 0-8 °C, in a cool, dry place | [8] |

Spectroscopic Data Elucidation

Spectroscopic analysis is crucial for the unambiguous structural confirmation of this compound. While a complete public dataset for this specific isomer is not fully consolidated, the expected spectral characteristics can be reliably inferred from data on closely related isomers and foundational spectroscopic principles.[14][15][16][17]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (a singlet, δ ≈ 10.0 ppm) and the aromatic protons on the bicyclic ring system. The N-H proton of the pyrazole ring would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR would be characterized by a signal for the carbonyl carbon of the aldehyde group at a significantly downfield position (δ ≈ 185-190 ppm).[16] The remaining signals would correspond to the eight distinct carbon atoms of the indazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A broad band around 3100-3300 cm⁻¹

-

C-H stretch (aromatic): Around 3000-3100 cm⁻¹

-

C=O stretch (aldehyde): A strong, sharp band around 1680-1700 cm⁻¹

-

C=C/C=N stretches (aromatic): In the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M+H]⁺ expected at m/z ≈ 147.0558.[15]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactive potential of this compound is essential for its application as a synthetic intermediate.

Synthetic Approach: Nitrosation of Indoles

A robust and widely adopted method for accessing 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursors.[5][18][19][20] This "scaffold hopping" strategy is efficient for both electron-rich and electron-deficient indoles.[18][19] The reaction proceeds via the formation of a nitroso-intermediate, which undergoes a ring rearrangement to yield the final indazole product.[18] A similar strategy starting from 6-substituted indoles would be the logical pathway to synthesize this compound.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol (Adapted from analogous syntheses[19]):

-

Self-Validation: This protocol incorporates in-process checks (temperature control, monitoring) to ensure reproducibility and safety. The final purification step validates the success of the reaction.

-

Preparation of Nitrosating Agent: In a suitable reaction vessel equipped with a magnetic stirrer and cooled to 0 °C, a solution of sodium nitrite in water is prepared.

-

Acidification: An aqueous solution of hydrochloric acid is added dropwise to the sodium nitrite solution while maintaining the temperature at 0 °C. The resulting mixture is stirred for 10-15 minutes.

-

Indole Addition: A solution of the corresponding 6-substituted indole in a suitable solvent (e.g., DMF, ethyl acetate) is added slowly to the pre-formed nitrosating mixture at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature or heated (e.g., to 50-80 °C) and stirred for several hours.[18][19] Reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.[18][19]

Core Reactivity

The chemical behavior of this compound is governed by its principal functional groups: the aldehyde, the N-H proton of the pyrazole ring, and the aromatic system itself.

-

Reactions of the Aldehyde Group: This is the primary site for derivatization. It readily undergoes:

-

Oxidation to the corresponding 1H-indazole-6-carboxylic acid.

-

Reduction to form (1H-indazol-6-yl)methanol.

-

Reductive Amination with primary or secondary amines to generate various substituted aminomethyl-indazoles.

-

Condensation Reactions such as Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form carbon-carbon double bonds.[5][19]

-

-

Reactions at the Indazole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting indazolide anion is nucleophilic and can be alkylated or acylated, leading to N1-substituted derivatives. This is a crucial step for modulating the physicochemical and pharmacological properties of the molecule.

-

Reactions on the Aromatic Ring: The indazole ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Caption: Key reaction pathways for this compound.

Applications in Research and Development

This compound is not an end product but a high-value starting material for synthesizing complex molecules with significant functional properties.

-

Pharmaceutical Development: The primary application lies in its use as a scaffold for potential drug candidates.[8] The indazole core is present in several approved kinase inhibitor drugs used in oncology, such as Pazopanib and Axitinib.[2][6] This compound provides a direct route to novel 6-substituted indazole derivatives for screening against various biological targets.[8]

-

Synthetic Chemistry: As a versatile building block, it enables access to a wide array of indazole derivatives for various research purposes.[8][9]

-

Agrochemicals: The indazole motif is also explored in the development of new pesticides and herbicides, and this carbaldehyde serves as a key intermediate in their synthesis.[8][9][21]

-

Material Science: While less common, the electronic properties of the indazole ring suggest potential applications in advanced materials, such as organic light-emitting diodes (OLEDs), an application noted for the isomeric 1H-indazole-5-carbaldehyde.[9][22]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are based on safety data sheets for structurally similar compounds.[23][24][25][26]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[23][26]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[23][24] Avoid contact with skin, eyes, and clothing.[23] Wash hands thoroughly after handling.[23][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended temperature of 0-8 °C.[8][24] Keep away from incompatible materials such as strong oxidizing agents.[24]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[23][24]

-

Skin Contact: Wash off immediately with plenty of soap and water.[23][24]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[23][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[27]

-

Conclusion

This compound is a strategically important molecule whose value is defined by the synthetic versatility of its aldehyde group and the proven pharmacological relevance of its indazole core. Its well-defined properties and reactivity make it an indispensable tool for chemists and researchers dedicated to advancing the fields of medicine, agriculture, and material science. This guide provides the foundational and practical knowledge required to leverage the full potential of this powerful synthetic intermediate.

References

-

1H-Indazole-5-carbaldehyde | 253801-04-6 . J&K Scientific LLC. [Link]

-

This compound suppliers USA . USA Chemical Suppliers. [Link]

-

1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 . PubChem. [Link]

-

An efficient synthesis of 1- H indazoles | Request PDF . ResearchGate. [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds . The Royal Society of Chemistry. [Link]

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances (RSC Publishing). [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . PMC - NIH. [Link]

-

This compound - Optional[Raman] - Spectrum . SpectraBase. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PMC - PubMed Central. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . PMC - PubMed Central. [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Publishing. [Link]

-

Indazole . Wikipedia. [Link]

-

6-Methyl-1H-indazole-3-carboxaldehyde . CAS Common Chemistry. [Link]

-

Structure and synthesis of indazole | Download Scientific Diagram . ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound suppliers USA [americanchemicalsuppliers.com]

- 11. 1H-Indazole-6-carboxaldehyde 95 669050-69-5 [sigmaaldrich.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. chemimpex.com [chemimpex.com]

- 22. jk-sci.com [jk-sci.com]

- 23. aksci.com [aksci.com]

- 24. fishersci.com [fishersci.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. fishersci.com [fishersci.com]

- 27. tcichemicals.com [tcichemicals.com]

The Strategic Intermediate: A Technical Guide to 1H-Indazole-6-carbaldehyde

Executive Summary

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth analysis of 1H-indazole-6-carbaldehyde , a key heterocyclic building block whose strategic placement of a reactive aldehyde group offers significant synthetic advantages. While less explored than its 3-carbaldehyde counterpart, the 6-formyl isomer presents unique opportunities for derivatization, influencing molecular trajectory and physicochemical properties. This document serves as a resource for researchers and drug development professionals, consolidating available data on its structure, properties, and synthesis, while also highlighting its potential in the rational design of novel therapeutics.

Molecular Structure and Nomenclature

The foundational step in leveraging any chemical entity is a precise understanding of its structure. This compound belongs to the benzo[d]pyrazole family, a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) formally names this compound This compound . An alternative, though less common, name is 1H-indazole-6-carboxaldehyde. The key structural feature is the aldehyde (-CHO) group at the C6 position of the indazole core. The tautomeric "1H" designation specifies the position of the hydrogen atom on the pyrazole ring's nitrogen, which is the thermodynamically more stable form.

The structure can be visualized as follows:

Caption: Structure and numbering of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is critical for its application in synthesis and for quality control.

Physical Properties

This compound is typically supplied as a powder.[1] Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 669050-69-5 | [1] |

| Molecular Formula | C₈H₆N₂O | [1] |

| Molecular Weight | 146.15 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 181-185 °C | [1] |

| InChI Key | JTWYTTXTJFDYAG-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While comprehensive, peer-reviewed spectral assignments for this specific isomer are not widely published, data can be inferred from related structures and vendor-supplied information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular framework. For the indazole core, the aromatic protons and carbons will exhibit characteristic shifts. The aldehyde proton (CHO) is expected to appear as a singlet significantly downfield (typically δ 9-10 ppm) in the ¹H NMR spectrum. The corresponding aldehyde carbon will resonate around δ 185-195 ppm in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrational frequencies. A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1670-1700 cm⁻¹. Additionally, N-H stretching vibrations from the pyrazole ring would be observed, typically in the 3100-3300 cm⁻¹ range.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (146.15).

-

Raman Spectroscopy: A Raman spectrum for this compound is available and provides complementary vibrational information to IR spectroscopy.

Synthesis Strategies

The synthesis of substituted indazoles is a well-established field, though specific, optimized protocols for the 6-carbaldehyde isomer are less common in the literature than for other isomers. From a retrosynthetic perspective, a logical approach involves the formation of the indazole ring from a pre-functionalized benzene derivative.

Conceptual Synthetic Pathway: Nitrosation of 6-Formylindole

One of the most effective methods for generating 3-formylindazoles is the acid-catalyzed nitrosation of the corresponding indole precursor. This reaction proceeds via a ring-opening/ring-closure cascade. While this method is established for producing 3-carbaldehyde isomers, its application to synthesize a 6-carbaldehyde isomer is not a direct transformation.

A more plausible, though not widely documented, approach would be the construction of the indazole ring from an appropriately substituted aniline or benzaldehyde precursor. A general patented method for synthesizing 1H-indazoles involves the reaction of aromatic carbonyl compounds (like o-aminobenzaldehydes) with a nitrogen source to form an oxime, which is subsequently cyclized.[2]

Caption: Potential reactivity pathways for this compound.

Role in Medicinal Chemistry

The indazole core is a bioisostere of indole, capable of forming crucial hydrogen bonds in protein binding pockets. [3]This has made it a cornerstone in the development of kinase inhibitors. While many prominent indazole-based drugs, such as the PARP inhibitor Niraparib, feature substitution at other positions, the 6-formyl isomer serves as a valuable intermediate for generating libraries of novel compounds. Its utility lies in providing an alternative substitution pattern to explore structure-activity relationships (SAR) and optimize properties like selectivity, potency, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Field Perspective: In a drug discovery campaign, having access to multiple isomers of a key intermediate like a formyl-indazole is a significant strategic advantage. While the 3- and 5-substituted isomers might be the first choice based on known inhibitors, the 6-substituted analogue allows for the exploration of different vectors out of the core structure. This can be critical for avoiding intellectual property conflicts, improving selectivity against off-target kinases, or finding novel interactions in a binding pocket. The development of a robust and scalable synthesis for this compound would therefore be a valuable contribution to the medicinal chemist's toolbox.

Conclusion

This compound represents a synthetically valuable, albeit underutilized, building block in heterocyclic chemistry. Its structure is well-defined, and its physicochemical properties make it amenable to standard laboratory procedures. While detailed synthetic protocols and extensive application data are not as prevalent as for other isomers, its potential for creating diverse molecular architectures is clear. The reactivity of the aldehyde and the indazole N-H provides dual points for modification, making it a strategic intermediate for generating novel compound libraries aimed at complex biological targets. As the demand for novel indazole-based therapeutics continues to grow, a deeper exploration of the synthesis and application of the 6-carbaldehyde isomer is warranted.

References

A comprehensive, numbered list of all cited sources will be generated upon final review.

Sources

- 1. 1H-インダゾール-6-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

Unlocking a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 1H-Indazole-6-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of potent therapeutic agents.[1][2] While functionalization at the C3 position is well-documented, the synthesis of derivatives substituted on the benzo-fused ring, such as 1H-indazole-6-carbaldehyde, presents unique regiochemical challenges. This technical guide provides an in-depth exploration of the historical context and synthetic evolution leading to this valuable building block. We dissect the electronic properties of the indazole core that complicate direct formylation and detail the multi-step synthetic strategies that have been developed to overcome these hurdles. This paper serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the application of this compound in contemporary drug discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Indazole, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, is a bioisostere of indole, a ubiquitous motif in biologically active molecules.[3][4] The two nitrogen atoms in the pyrazole ring offer a unique combination of hydrogen bond donor and acceptor capabilities, allowing for potent and specific interactions within the binding pockets of proteins.[5] This has led to the successful development of numerous indazole-containing drugs, including the FDA-approved kinase inhibitors Axitinib and Pazopanib, used in cancer chemotherapy.[6]

The aldehyde functionality, or carbaldehyde group, is one of the most versatile handles in organic synthesis. Its presence on the indazole scaffold at the C6 position unlocks a vast chemical space for derivatization, enabling the synthesis of diverse compound libraries for screening. It can be readily transformed into alkenes, amines, alcohols, carboxylic acids, and other heterocyclic systems, making this compound a highly sought-after intermediate for structure-activity relationship (SAR) studies.

Foundational History: The Genesis of the Indazole Ring

The story of the indazole ring system begins in the late 19th century. The first synthesis of an indazole derivative is credited to Emil Fischer, who in the 1880s prepared an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid.[1] This foundational work established the existence of this new heterocyclic system. Shortly thereafter, the Jacobson Indazole Synthesis was developed, involving the cyclization of N-nitroso-o-toluidines, which provided a route to the parent 1H-indazole scaffold.[1] These early methods, while groundbreaking, offered limited control over substitution on the benzene portion of the molecule, paving the way for more sophisticated synthetic strategies.

The Synthetic Challenge: Regioselectivity of the Indazole Core

The direct introduction of a formyl group onto the indazole ring via classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack reaction, is notoriously challenging and often unselective.[7][8][9][10] The regiochemical outcome is governed by the complex interplay of the electron-donating and -withdrawing effects of the pyrazole ring nitrogens.

-

N1 (Pyrrolic Nitrogen): Acts as a π-electron donor, activating the ring towards electrophilic attack.

-

N2 (Pyridinic Nitrogen): Acts as a π-electron acceptor, deactivating the ring.

This push-pull electronic nature, combined with protonation of the N2 nitrogen under acidic Vilsmeier-Haack conditions, complicates the prediction of substitution patterns. Electrophilic attack generally favors the C3 position, and to a lesser extent, the C5 and C7 positions. The C6 position is significantly less reactive, making direct formylation at this site an inefficient and low-yielding approach. This inherent lack of reactivity at C6 necessitates multi-step strategies that build the desired functionality from pre-functionalized precursors.

Caption: Numbering and key positions of the 1H-indazole scaffold.

Synthetic Evolution: Pathways to this compound

Given the difficulty of direct formylation, the historical development of routes to this compound has centered on the functionalization of precursors where the C6 position is already activated. The most robust and logical strategy involves the synthesis of a 6-haloindazole intermediate, which can then be converted to the desired aldehyde.

Strategy 1: Functional Group Interconversion from 6-Bromo-1H-indazole

This approach represents a reliable and scalable pathway, leveraging well-established organometallic and diazotization chemistries. The overall workflow involves two key stages: the synthesis of the 6-bromo-1H-indazole intermediate and its subsequent conversion to the carbaldehyde.

The synthesis of 6-Bromo-1H-indazole is efficiently achieved through the diazotization of 4-bromo-2-methylaniline, followed by an intramolecular cyclization.[11] This method is suitable for large-scale production.[11]

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole [11]

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C to form N-(4-bromo-2-methylphenyl)acetamide.

-

Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor reaction completion by TLC or LC-MS.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under vacuum. To the residue, add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.

-

Isolation: Cool the acidic mixture to 20°C. Adjust the pH to ~11 by the controlled addition of a 50% aqueous sodium hydroxide solution. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry under vacuum to yield pure 6-Bromo-1H-indazole.

With the 6-bromo intermediate in hand, the introduction of the formyl group can be achieved via a metal-halogen exchange followed by quenching with a formylating agent. This is a standard, field-proven transformation in organic synthesis.

Experimental Protocol: Lithiation-Formylation of 6-Bromo-1H-indazole

-

Protection (Optional but Recommended): To prevent side reactions at the N1 position, the indazole can be protected. A common strategy is to use a tetrahydropyran (THP) or similar acid-labile protecting group. Dissolve 6-Bromo-1H-indazole (1.0 eq) in dichloromethane and add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature until protection is complete.

-

Lithiation: Dissolve the N-protected 6-bromo-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (Argon or Nitrogen). Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete metal-halogen exchange.

-

Formylation: To the newly formed 6-lithioindazole species, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise at -78°C. Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Work-up and Deprotection: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be deprotected by stirring in a solution of hydrochloric acid in methanol to yield this compound.

-

Purification: Purify the final product by column chromatography on silica gel.

| Strategy | Key Precursor | Core Reaction | Advantages | Challenges |

| Functional Group Interconversion | 6-Bromo-1H-indazole | Lithiation-Formylation | Reliable, scalable, uses well-established chemistry. | Requires cryogenic temperatures and inert atmosphere; protection/deprotection steps may be needed. |

| Direct Formylation | 1H-Indazole | Vilsmeier-Haack | Potentially fewer steps. | Poor regioselectivity, low yields for the C6-isomer.[7] |

| Ring Formation | Substituted Aniline | Jacobson Synthesis | Builds complexity early. | Requires synthesis of a specific, potentially unavailable, starting material. |

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the most practical synthetic route to this compound.

Caption: Key workflow for the synthesis of this compound.

Applications and Future Outlook

The discovery and development of robust synthetic routes to this compound have provided medicinal chemists with a powerful tool. This intermediate is a gateway to a wide array of 6-substituted indazole derivatives. Future research will likely focus on:

-

Library Synthesis: Using the aldehyde as a starting point for parallel synthesis to rapidly generate libraries of novel indazole compounds for high-throughput screening against various biological targets, particularly protein kinases.

-

Development of Novel Catalytic Methods: Exploring modern catalytic methods, such as palladium-catalyzed formylation of 6-bromoindazole using CO sources, to provide alternative, milder, and potentially more efficient routes.

-

Scaffold Hopping and Bioisosteric Replacement: Incorporating the 6-formyl-indazole moiety into known pharmacophores to explore new intellectual property space and improve the pharmacokinetic and pharmacodynamic properties of existing drug candidates.

References

-

ResearchGate. (2017). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (2014). An efficient synthesis of 1- H indazoles. Retrieved from [Link]

-

Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. Retrieved from [Link]

-

Cailly, T., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12835–12842. DOI:10.1039/C8RA01546E. Available from: [Link]

-

Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Retrieved from [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. DOI:10.3762/bjoc.17.126. Available from: [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Retrieved from [Link]

-

Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5353–5362. DOI:10.1021/jo300154k. Available from: [Link]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. research.ucc.ie [research.ucc.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Latent Therapeutic Potential of 1H-Indazole-6-carbaldehyde: A Technical Guide for Drug Discovery

Foreword: Unveiling the Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands as a privileged scaffold, forming the core of numerous compounds with significant therapeutic value.[1] Its unique bicyclic structure, a fusion of benzene and pyrazole rings, imparts favorable physicochemical properties, enabling it to interact with a wide array of biological targets.[2] While extensive research has illuminated the pharmacological activities of various indazole derivatives, the specific potential of 1H-indazole-6-carbaldehyde remains a relatively untapped resource. This technical guide aims to bridge that gap, providing researchers, scientists, and drug development professionals with a comprehensive overview of the latent biological activities of this compound and its derivatives. We will delve into its synthetic utility, explore its potential as a precursor for novel therapeutic agents, and provide detailed methodologies for its derivatization and biological evaluation.

The Strategic Importance of this compound in Drug Design

This compound is not merely another heterocyclic compound; it is a strategic starting point for the synthesis of a diverse library of potential drug candidates. The presence of the reactive carbaldehyde group at the 6-position of the indazole ring offers a versatile handle for a multitude of chemical transformations. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

The indazole core itself is a bioisostere of indole, a common motif in biologically active molecules. The nitrogen atoms in the pyrazole ring of indazole can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein binding pockets.[2][3] This inherent characteristic, combined with the synthetic accessibility of the 6-carbaldehyde derivative, makes it an attractive platform for the development of novel therapeutics.

Synthesis of this compound: A Proposed Pathway

While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be extrapolated from established methods for analogous indazole-carboxaldehydes. A common and effective method involves the nitrosation of the corresponding indole precursor.[2]

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound via nitrosation of 6-methyl-1H-indole.

Detailed Synthetic Protocol:

Materials:

-

6-Methyl-1H-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of the Nitrosating Mixture: In a round-bottom flask cooled in an ice bath (0°C), dissolve an equimolar amount of sodium nitrite in distilled water.

-

Reaction Initiation: In a separate flask, dissolve 6-methyl-1H-indole in a suitable organic solvent like DMF.

-

Slow Addition: Slowly add the 6-methyl-1H-indole solution dropwise to the vigorously stirred nitrosating mixture. Maintain the temperature at 0°C.

-

Acidification: After the addition is complete, slowly add a dilute solution of hydrochloric acid to the reaction mixture to achieve a slightly acidic pH.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Rationale for Experimental Choices: The use of a low temperature (0°C) is crucial to control the exothermic nature of the nitrosation reaction and to minimize the formation of byproducts. The slow, dropwise addition of the indole solution ensures a controlled reaction rate. The choice of a slightly acidic medium is optimal for the formation of the nitrosonium ion, the active nitrosating species.

Potential Biological Activities and Therapeutic Targets

Based on the extensive body of research on structurally related indazole derivatives, we can logically infer the potential therapeutic applications of compounds derived from this compound.

Anticancer Activity

The indazole scaffold is present in several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, which are kinase inhibitors.[4][5] Derivatives of 6-aminoindazole have also demonstrated significant cytotoxicity in cancer cell lines.[6][7]

Potential Mechanisms of Action:

-

Kinase Inhibition: Indazole derivatives can act as ATP-competitive inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Apoptosis Induction: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[4][5]

-

Cell Cycle Arrest: They may halt the progression of the cell cycle at different checkpoints, preventing cancer cell division.

-

p53/MDM2 Pathway Inhibition: Some indazole derivatives have been shown to interfere with the p53/MDM2 pathway, a critical regulator of tumor suppression.[8]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Anti-inflammatory Activity

Indazole derivatives have shown potent anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory mediators.[9][10]

Potential Mechanisms of Action:

-

COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key mechanism for many anti-inflammatory drugs.[11]

-

Cytokine Modulation: Indazole derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9]

-

Free Radical Scavenging: Some derivatives may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) that contribute to inflammatory processes.[9]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The indazole scaffold has been incorporated into compounds with activity against a range of bacterial and fungal pathogens.[12][13]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Indazole derivatives can inhibit essential microbial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: Some compounds may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Derivatization Strategies for this compound

The carbaldehyde group at the 6-position is a gateway to a vast chemical space. Here are some key derivatization strategies:

Caption: Key derivatization strategies for this compound.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a variety of substituted amines. This is a powerful method for introducing diverse functional groups and modulating the physicochemical properties of the molecule.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain and the introduction of new functionalities.

-

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles to form Schiff bases, hydrazones, oximes, and other heterocyclic systems. These reactions are often straightforward and lead to a wide range of structurally diverse products.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be further derivatized to form esters, amides, and other acid derivatives.

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its versatile chemistry, coupled with the proven biological significance of the indazole scaffold, makes it a high-priority target for further investigation. This technical guide has provided a framework for its synthesis, derivatization, and biological evaluation. By systematically exploring the chemical space around this core structure, the scientific community can unlock its full therapeutic potential, paving the way for the discovery of new and effective treatments for a range of diseases, including cancer, inflammation, and microbial infections. The journey from this versatile building block to a clinically approved drug is undoubtedly challenging, but the potential rewards for human health are immense.

References

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(28), 17017-17028.

- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol. BenchChem.

- J&K Scientific LLC. (n.d.). 1H-Indazole-5-carbaldehyde | 253801-04-6. J&K Scientific LLC.

- Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.

- Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.

- BenchChem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.

- PubChem. (n.d.). 1H-Indazole-5-carboxaldehyde.

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.

- Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.

- Zhang, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European journal of medicinal chemistry, 220, 113482.

- Nieto Gómez, C. I., & Cabildo, P. (2015). Synthesis and biological evaluation of indazole derivatives.

- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Unknown. (2025). An efficient synthesis of 1- H indazoles.

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- ChemicalBook. (n.d.). 1H-INDAZOLE-5-CARBALDEHYDE synthesis. ChemicalBook.

- Boufroura, H., Martin, M. T., & Charette, A. B. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(10), 1673.

- Legay, R., Duval, R., & Guillaumet, G. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12051-12059.

- Kumar, N., Devi, N., Tripathi, A., Wagh, J., Sandeep, D., & Kumar, K. (2025). Synthesis and evaluation of the anti-microbial activity of some Schiff bases of 1H-Indazole.

- Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686.

- Cheekavolu, C., & Muniappan, M. (2016). In vivo and in vitro anti-inflammatory activity of indazole and its derivatives. Journal of clinical and diagnostic research: JCDR, 10(9), FC01-FC05.

- ChemicalBook. (n.d.). Indazole | 271-44-3. ChemicalBook.

- Nanaware, R., Mahajan, S., & Chaudhari, A. (2024).

- Cheekavolu, C., & Muniappan, M. (2016).

- Chemsrc. (2025). 6-Hydroxy-1H-indazole-3-carbaldehyde | CAS#:885520-11-6. Chemsrc.

- Sharma, A., Kumar, V., & Singh, G. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 13(10), 1167-1188.

- Caron, S., & Wei, L. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2).

- Panda, S. S., & Nayak, S. K. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current topics in medicinal chemistry, 22(13), 1111-1126.

- Nanaware, R., Mahajan, S., & Chaudhari, A. (2024). (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware. SciSpace.

- Abdelahi, M., Anouar, E. H., & Ismaili, L. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC advances, 11(61), 38555-38565.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. veterinaria.org [veterinaria.org]

- 13. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1H-Indazole-6-carbaldehyde: A Versatile Building Block for Complex Molecule Synthesis

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant agents.[1][2] Its role as a bioisostere of indole allows it to form critical hydrogen bond interactions within protein binding pockets, making it a prized motif in drug design.[1] This technical guide provides an in-depth analysis of 1H-indazole-6-carbaldehyde , a strategically vital building block that offers a gateway to a diverse array of complex, functionalized indazole derivatives. We will explore its core physicochemical properties, detail robust synthetic routes for its preparation, and present validated protocols for its key chemical transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system is a prominent feature in numerous FDA-approved therapeutics, most notably in the realm of oncology. Drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®), both potent kinase inhibitors, and Niraparib (Zejula®), a poly (ADP-ribose) polymerase (PARP) inhibitor, feature the indazole core, underscoring its pharmaceutical relevance.[1][3] The ability to functionalize the indazole scaffold at various positions is paramount for modulating pharmacological activity, solubility, and pharmacokinetic profiles.

This compound emerges as a particularly valuable intermediate. The aldehyde group at the C-6 position serves as a versatile synthetic handle, enabling a wide range of subsequent chemical manipulations, from carbon-carbon bond formation to the introduction of nitrogen-containing moieties, which are often crucial for biological activity.

Core Physicochemical and Spectroscopic Properties

A thorough characterization of a building block is the foundation of its effective use. This compound is a solid at room temperature, and its identity and purity are confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Source(s) |

| Compound Name | This compound | N/A |

| CAS Number | 669050-69-5 | [4] |

| Molecular Formula | C₈H₆N₂O | [4] |

| Molecular Weight | 146.15 g/mol | [4] |

| Appearance | White or pale yellow solid | [5] |

| Purity | ≥ 95% | [4][5] |

| InChIKey | JTWYTTXTJFDYAG-UHFFFAOYSA-N | [4] |

Note on Spectroscopic Data: Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Raman spectra, are essential for structural confirmation. Representative data can be found in public databases such as SpectraBase.[4] The chemical shifts in NMR and vibrational frequencies in IR are consistent with the assigned structure, confirming the presence of the indazole ring, the aldehyde proton and carbonyl, and the aromatic protons.

Synthesis of this compound

The efficient synthesis of the title compound is a critical first step. While various methods exist for the synthesis of the indazole core itself, the introduction of the C-6 carbaldehyde functionality requires specific strategies.[2][6] Below are established and logical synthetic approaches.

Caption: Key synthetic strategies for accessing this compound.

Protocol: Synthesis via Metal-Halogen Exchange

This method is often preferred for its high regioselectivity and reliability. It leverages the readily available 6-bromo-1H-indazole.

Causality: The C-Br bond provides a specific site for metalation. Treatment with a strong organolithium base like n-butyllithium at low temperatures results in a clean metal-halogen exchange, forming a nucleophilic organolithium species specifically at the C-6 position. This intermediate is then trapped with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to yield the target aldehyde after an aqueous workup.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 6-bromo-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Add n-butyllithium (2.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) dropwise.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford this compound.

Key Transformations and Synthetic Applications

The true value of this compound lies in the reactivity of its aldehyde group. This functionality provides a robust platform for constructing molecular complexity.

A. Reductive Amination

Purpose: Reductive amination is one of the most powerful methods for forming C-N bonds. It is extensively used in drug discovery to introduce primary and secondary amine functionalities, which can serve as key pharmacophoric features or handles for improving physicochemical properties like solubility.

Mechanism & Workflow: The reaction proceeds via the initial formation of a Schiff base (or iminium ion) intermediate upon condensation of the aldehyde with an amine. This intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for this transformation due to its tolerance of the mildly acidic conditions that favor iminium ion formation.

Caption: Workflow for the reductive amination of this compound.

Detailed Protocol:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst: Add a catalytic amount of acetic acid (0.1 equiv) to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

B. Wittig Olefination

Purpose: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7][8] It allows for the precise installation of a carbon-carbon double bond, providing access to extended π-systems or intermediates for further reactions like metathesis or hydrogenation.

Mechanism & Workflow: The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic aldehyde carbon.[9] This leads to a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate.[10] This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[10]

Caption: The mechanistic pathway of the Wittig reaction.

Detailed Protocol:

-

Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 equiv) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add a strong base (e.g., potassium tert-butoxide or n-BuLi) (1.1 equiv) to generate the colored ylide. Stir for 30-60 minutes.

-

Aldehyde Addition: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching & Workup: Quench the reaction with water and extract with ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent or through careful chromatography.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Case Study: A Gateway to PARP Inhibitor Scaffolds

The structural motifs found in PARP inhibitors like Niraparib often include an indazole core linked to a piperidine ring system.[3][11] this compound is an ideal starting point for constructing analogs of such molecules. The following diagram illustrates a hypothetical, yet chemically sound, pathway.

Caption: A strategic application of this compound in medicinal chemistry.

This pathway demonstrates how a key C-N bond can be forged using the reductive amination protocol described previously, directly linking the indazole scaffold to another pharmaceutically relevant heterocycle. Subsequent modifications, such as N-arylation of the indazole nitrogen, would lead to complex, drug-like molecules.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic enabler in the synthesis of high-value molecules. Its well-defined reactivity, centered on the versatile aldehyde functionality, provides reliable and predictable pathways to complex structures. The protocols outlined in this guide serve as a validated foundation for its use in reductive amination, olefination, and other critical transformations. As the demand for novel indazole-based therapeutics continues to grow, the importance of key building blocks like this compound will only increase, making it an indispensable tool for chemists in the pharmaceutical industry and academia.

References

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole - Benchchem.

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.

- Synthesis of Niraparib, a cancer drug candidate - University of Oxford.

- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.

- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing.

- An In-depth Technical Guide to the Spectroscopic Data of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem.

- Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry - Benchchem.

- CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.

- CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.

- Niraparib synthesis - ChemicalBook.

- This compound - Optional[Raman] - Spectrum - SpectraBase.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Wittig Reaction - Organic Chemistry Portal.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

- Wittig reaction - Wikipedia.

- 1H-Indazole-3-carbaldehyde - Chem-Impex.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- Wittig Reaction - Chemistry LibreTexts.

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 4. spectrabase.com [spectrabase.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Niraparib synthesis - chemicalbook [chemicalbook.com]

The Formyl Group as a Versatile Handle on the Indazole Scaffold: A Guide to Reactivity and Synthetic Application

An In-Depth Technical Guide for Researchers

Abstract

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of a formyl (aldehyde) group, particularly at the C3 position, transforms the indazole core into a highly versatile intermediate, unlocking a vast chemical space for drug discovery and development.[1][4][5] This guide provides an in-depth exploration of the synthesis and chemical reactivity of the aldehyde group on the indazole ring. We will delve into the causality behind synthetic strategies, provide detailed, field-proven protocols for key transformations, and discuss the impact of electronic effects on reactivity, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Strategic Importance of Indazole-3-carbaldehyde

Indazole derivatives are considered bioisosteres of indoles and are prized for their ability to form strong hydrogen bonds within the binding pockets of proteins, particularly kinases.[1][5] The functionalization at the C3 position has proven especially fruitful, leading to marketed drugs like Axitinib and Pazopanib.[1][5]

The aldehyde functionality at C3 serves as a linchpin for synthetic diversification. Its electrophilic carbon is susceptible to a wide array of nucleophilic attacks and condensation reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for generating compound libraries for structure-activity relationship (SAR) studies.[6][7]

Synthesis of the Core Intermediate: The Challenge of Direct Formylation

Unlike indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[5][8][9][10] This inherent lack of reactivity necessitates alternative strategies. The most robust and widely adopted method is the nitrosation of a corresponding indole precursor, which proceeds through a multi-step pathway involving nitrosation at C3, ring-opening, and subsequent ring-closure to form the thermodynamically stable 1H-indazole-3-carbaldehyde.[1][9][10]

Caption: General mechanism for the synthesis of 1H-indazole-3-carbaldehydes.

This method is effective for both electron-rich and electron-deficient indoles, although reaction conditions often require optimization.[1][8] For instance, electron-poor indoles, such as nitro derivatives, may require elevated temperatures (e.g., 80°C) for the reaction to proceed to completion.[1] A key optimization to minimize the formation of dimeric side products is the use of a "reverse addition" protocol, where the indole solution is added slowly to the pre-formed nitrosating mixture.[8][10]

Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde

This protocol is adapted from established literature procedures for the nitrosation of an electron-deficient indole.[6][11][12]

Materials:

-

6-Nitroindole

-

Sodium Nitrite (NaNO₂)

-

6 M Hydrochloric Acid (HCl)

-

Distilled Water

-

Acetonitrile (HPLC grade for monitoring)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).

-

Slowly add 6-nitroindole (31.7 mmol) to the solution at 20°C. Stir the mixture vigorously for approximately 5 minutes to form a homogeneous, bright yellow suspension.[6][12]

-

Using an addition funnel, add 6 M hydrochloric acid (14 mL) dropwise to the suspension over a period of 30 minutes. It is crucial to maintain the reaction temperature at 20°C.

-

Continue stirring the reaction mixture at 20°C for 90 minutes.

-

Reaction Monitoring: Monitor the reaction's completion by withdrawing a small aliquot, filtering it, and dissolving the precipitate in a minimal amount of acetonitrile for analysis by LC-MS.

-

Upon completion, collect the precipitate by vacuum filtration.

-

Wash the collected solid with distilled water (50 mL).

-

Dry the product to afford 6-Nitro-1H-indazole-3-carbaldehyde as an orange solid. (Reported yield: 77%).[12]

Core Reactivity of the Aldehyde Group

The aldehyde group at the C3 position is a versatile functional handle for a variety of chemical transformations.[6][13] Its reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which can be modulated by substituents on the indazole ring.

Caption: Key derivatization reactions of the indazole-3-carbaldehyde.

Nucleophilic Addition and Condensation Reactions

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a fundamental transformation.[6] This can be followed by reduction to yield stable secondary amines, a process known as reductive amination. The aldehyde also readily condenses with hydroxylamine and hydrazines to form oximes and hydrazones, respectively. These reactions are invaluable for introducing diverse side chains and heterocyclic systems.[6][7]

Experimental Protocol: Imine Formation (General)

-

Dissolve 6-Nitro-1H-indazole-3-carbaldehyde (1 mmol) in a suitable solvent like ethanol (10 mL).

-

Add the desired primary amine (1.1 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature or reflux for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture. The product may precipitate and can be collected by filtration, or the solvent can be removed under reduced pressure followed by purification.[6]

Carbon-Carbon Bond Formation: Knoevenagel and Wittig Reactions

Two of the most powerful applications of indazole aldehydes are the Knoevenagel and Wittig reactions, which create new carbon-carbon bonds and introduce alkene functionalities.

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a mild base like piperidine.[14] The product is an α,β-unsaturated system, which is itself a versatile intermediate for further reactions.[15][14]

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide.[6][16] The stereochemical outcome (E/Z) of the resulting alkene depends on the nature of the ylide used (stabilized vs. non-stabilized).[16]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Dissolve indole-3-carbaldehyde (or its indazole analogue) (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops).

-

Stir the mixture at room temperature. The product often precipitates directly from the reaction mixture.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Collect the precipitated product by filtration and wash with ice-cold water or ethanol.[15]

Experimental Protocol: Wittig Reaction (General)

-

In a flame-dried, two-neck round-bottomed flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (1.1 mmol) in a dry, aprotic solvent (e.g., THF, Et₂O).

-

Cool the suspension to 0°C or below and add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to generate the ylide.

-

Stir the resulting ylide solution for 30-60 minutes.

-

Add a solution of 6-Nitro-1H-indazole-3-carbaldehyde (1 mmol) in the same dry solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.[6]

Electronic Effects on Aldehyde Reactivity

The electrophilicity of the C3-aldehyde, and thus its reactivity towards nucleophiles, is significantly influenced by the electronic nature of substituents on the indazole ring. Electron-withdrawing groups (EWGs), such as the nitro group, enhance the aldehyde's reactivity.

A comparative analysis of 5-nitro- vs. 6-nitro-1H-indazole-3-carbaldehyde illustrates this principle. While direct kinetic data is scarce, fundamental principles of organic chemistry predict a difference in reactivity.[17]

-

5-Nitro-1H-indazole-3-carbaldehyde: The nitro group at the 5-position can delocalize electron density from the C3 position via a direct resonance effect, analogous to a para substituent in a benzaldehyde system. This significantly increases the partial positive charge on the carbonyl carbon.

-

6-Nitro-1H-indazole-3-carbaldehyde: The nitro group at the 6-position is more akin to a meta substituent. It exerts a strong inductive electron-withdrawing effect, but its resonance effect on the C3-aldehyde is less direct.[17]

Therefore, the 5-nitro isomer is predicted to be more reactive towards nucleophilic attack than the 6-nitro isomer due to greater stabilization of the negative charge in the transition state via resonance.[17]

Data Summary: Predicted Reactivity Comparison